molecular formula C7H8ClFIN B6157128 1-(2-fluoro-6-iodophenyl)methanamine hydrochloride CAS No. 2680531-33-1

1-(2-fluoro-6-iodophenyl)methanamine hydrochloride

Cat. No. B6157128
CAS RN: 2680531-33-1
M. Wt: 287.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-6-iodophenyl)methanamine hydrochloride (FIH) is a fluorinated phenylmethanamine derivative that has been used in various scientific research applications. FIH is a useful compound due to its ability to act as a substrate for monoamine oxidase (MAO) and other enzymes, as well as its ability to interact with various receptors. FIH is also an important molecule for its ability to be used in various laboratory experiments.

Scientific Research Applications

1-(2-fluoro-6-iodophenyl)methanamine hydrochloride has a variety of scientific research applications. It has been used in studies of the effects of MAO inhibitors on brain function, as well as studies of the effects of various neuroactive drugs on the brain. 1-(2-fluoro-6-iodophenyl)methanamine hydrochloride has also been used in studies of the pharmacology of various drugs, and in studies of the effects of various hormones and neurotransmitters on the brain.

Mechanism of Action

1-(2-fluoro-6-iodophenyl)methanamine hydrochloride acts as a substrate for MAO, and is also able to interact with various receptors. It has been shown to interact with the serotonin, dopamine, and norepinephrine receptors, as well as the GABA receptor. 1-(2-fluoro-6-iodophenyl)methanamine hydrochloride is also able to interact with the 5-HT2A and 5-HT2C receptors, and is thought to be involved in the modulation of serotonin levels in the brain.
Biochemical and Physiological Effects
1-(2-fluoro-6-iodophenyl)methanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit MAO and to increase serotonin levels in the brain, which can lead to increased levels of alertness, improved mood, and improved cognitive function. 1-(2-fluoro-6-iodophenyl)methanamine hydrochloride has also been shown to reduce anxiety and to improve sleep quality. In addition, 1-(2-fluoro-6-iodophenyl)methanamine hydrochloride has been shown to reduce inflammation and to improve blood flow.

Advantages and Limitations for Lab Experiments

1-(2-fluoro-6-iodophenyl)methanamine hydrochloride is a useful compound for laboratory experiments due to its ability to interact with various receptors and enzymes. However, there are some limitations to its use in laboratory experiments. For example, 1-(2-fluoro-6-iodophenyl)methanamine hydrochloride is not stable in aqueous solutions and must be dissolved in an organic solvent prior to use. In addition, 1-(2-fluoro-6-iodophenyl)methanamine hydrochloride is a potent compound and must be used with caution in order to avoid potential toxicity.

Future Directions

There are a variety of potential future directions for the use of 1-(2-fluoro-6-iodophenyl)methanamine hydrochloride in scientific research. For example, 1-(2-fluoro-6-iodophenyl)methanamine hydrochloride could be used in studies of the effects of various hormones and neurotransmitters on the brain, as well as in studies of the effects of various drugs on the brain. In addition, 1-(2-fluoro-6-iodophenyl)methanamine hydrochloride could be used to study the effects of MAO inhibitors on brain function, as well as to study the pharmacology of various drugs. 1-(2-fluoro-6-iodophenyl)methanamine hydrochloride could also be used in studies of the effects of inflammation on the brain, as well as in studies of the effects of various environmental toxins on the brain. Finally, 1-(2-fluoro-6-iodophenyl)methanamine hydrochloride could be used in studies of the effects of various dietary supplements on the brain.

Synthesis Methods

1-(2-fluoro-6-iodophenyl)methanamine hydrochloride can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Mannich reaction. The Williamson ether synthesis is the most commonly used method for the synthesis of 1-(2-fluoro-6-iodophenyl)methanamine hydrochloride, and involves the reaction of a phenol with an alkyl halide in the presence of an alkoxide base. The Grignard reaction method involves the reaction of a Grignard reagent with an aldehyde or ketone, while the Mannich reaction involves the reaction of a primary amine, aldehyde, and an acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-fluoro-6-iodophenyl)methanamine hydrochloride involves the reaction of 2-fluoro-6-iodophenol with formaldehyde followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "2-fluoro-6-iodophenol", "formaldehyde", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-fluoro-6-iodophenol with formaldehyde in the presence of a catalyst to form the imine intermediate.", "Step 2: Reduce the imine intermediate with sodium borohydride to form the amine intermediate.", "Step 3: React the amine intermediate with hydrochloric acid to form 1-(2-fluoro-6-iodophenyl)methanamine hydrochloride." ] }

CAS RN

2680531-33-1

Product Name

1-(2-fluoro-6-iodophenyl)methanamine hydrochloride

Molecular Formula

C7H8ClFIN

Molecular Weight

287.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.